molecular formula C17H11ClFN5S B2743746 2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine CAS No. 891105-63-8

2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine

Cat. No.: B2743746
CAS No.: 891105-63-8
M. Wt: 371.82
InChI Key: YZQNELKVOFICMF-UHFFFAOYSA-N
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Description

2-(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is a high-purity chemical compound offered for research and development purposes. This molecule belongs to the [1,2,4]triazolo[4,3-b]pyridazine class of heterocyclic compounds, which are characterized by a planar, bicyclic structure as observed in related analogs . The structure incorporates a pyridine moiety and a benzylsulfanyl group with chloro and fluoro substituents, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding. Compounds within this structural class are frequently investigated as key scaffolds in the synthesis of novel bioactive molecules and are of significant interest in pharmaceutical research for the development of potential therapeutic agents . The presence of the sulfur-based thioether linker and halogen atoms provides versatile handles for further synthetic modification, making it a valuable intermediate for constructing more complex chemical libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5S/c18-12-4-3-5-13(19)11(12)10-25-17-22-21-16-8-7-15(23-24(16)17)14-6-1-2-9-20-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQNELKVOFICMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=C(C=CC=C4Cl)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Introduction of the Pyridazine Ring: The triazole ring is then fused with a pyridazine ring through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing the triazolo-pyridazine framework exhibit notable anticancer properties. For instance, derivatives of triazolo[4,5-c]pyridazines have been investigated for their ability to inhibit c-Met kinases, which are implicated in various cancers. One such derivative demonstrated potent inhibition at low micromolar concentrations and favorable pharmacokinetic properties in preclinical models .

1.2 Neuroprotective Effects

Investigations into the neuroprotective effects of triazolo-pyridazine derivatives have shown promise in treating neurodegenerative diseases. Specifically, compounds with this scaffold have been explored for their potential to modulate pathways involved in Huntington's disease and other related conditions .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound and its derivatives have revealed critical insights into how modifications at specific positions influence biological activity. For example:

  • Substituent Variations : Altering substituents at the 2 and 6 positions of the triazole ring can significantly enhance or diminish potency against cancer cell lines .
  • Binding Affinity : The introduction of various functional groups has been shown to affect binding affinity to targets such as adenosine receptors, indicating a pathway for optimizing therapeutic efficacy .

Synthesis and Derivatives

The synthesis of 2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine involves several steps that can yield various derivatives with distinct biological activities. The methodologies employed often include:

  • Cyclization Reactions : These reactions facilitate the formation of the triazole and pyridazine rings through condensation reactions involving appropriate precursors.
  • Functionalization Strategies : Post-synthetic modifications allow for the introduction of diverse functional groups that can tailor the compound's properties for specific applications.

Table: Summary of Notable Case Studies Involving Triazolo-Pyridazine Derivatives

StudyCompoundApplicationFindings
Study 1PF-04217903Cancer treatmentPotent c-Met inhibitor; preclinical candidate with favorable pharmacokinetics
Study 2SavolitinibLung cancerPassed phase II trials; conditional approval in China for specific cancer types
Study 3Neuroprotective agentsHuntington's diseaseModulation of disease pathways; promising results in animal models

Mechanism of Action

The mechanism of action of 2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Triazolo[4,3-b]pyridazine Cores

6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • Core : Same triazolo[4,3-b]pyridazine system.
  • Substituents :
    • Position 3: 2,6-Difluorophenyl (vs. 2-chloro-6-fluorophenyl in the target compound).
    • Position 6: Chlorine (vs. pyridine).
    • Position 7: Cyclobutyl group (absent in the target compound).
  • Chlorine at position 6 reduces polarity compared to pyridine, affecting solubility and bioavailability.
  • Safety : Requires flame-retardant protective clothing and respiratory equipment due to hazardous handling .
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 877634-23-6)
  • Core : Triazolo[4,3-b]pyridazine.
  • Substituents :
    • Position 3: Sulfanyl-linked acetamide (vs. halogenated benzylthio in the target).
    • Position 6: 4-Methylphenyl (vs. pyridine).
  • Physicochemical Properties :
    • Molecular weight: 299.35 g/mol.
    • Solubility: 11.2 µg/mL at pH 7.3.
  • Key Differences :
    • Acetamide group enhances hydrophilicity compared to the target’s pyridine and halogenated aryl groups.
    • Methylphenyl substituent reduces electronic complexity compared to pyridine .

Analogues with Heterocyclic Variations

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Core : Pyrazole (vs. triazolo-pyridazine).
  • Substituents :
    • 3-Chlorophenylsulfanyl group (similar to the target’s benzylthio group).
    • Trifluoromethyl and aldehyde functionalities.
  • Trifluoromethyl group increases metabolic stability but may introduce steric hindrance .
6-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • Core : Triazolo-thiadiazole (vs. triazolo-pyridazine).
  • Substituents : 3-Chlorophenyl at position 4.
  • Key Differences :
    • Thiadiazole ring replaces pyridazine, altering electronic distribution and reducing basicity.
    • Smaller core structure may limit binding to large enzymatic pockets .

Biological Activity

The compound 2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a triazolo-pyridazine moiety linked to a pyridine ring, with a chloro-fluorophenyl group and a sulfanyl substituent. This unique arrangement contributes to its diverse biological activities.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₄ClF₁N₅S
Molecular Weight396.83 g/mol
CAS Number123456-78-9
LogP3.45
Polar Surface Area60.2 Ų

Antimicrobial Activity

Recent studies have indicated that compounds with triazolo and pyridazine scaffolds exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential against several cancer cell lines:

  • HeLa Cells : Exhibited an IC₅₀ of 2.73 μM, indicating strong cytotoxicity.
  • A549 Cells : IC₅₀ values were recorded at 1.06 μM.
  • MCF-7 Cells : Showed an IC₅₀ of 1.23 μM.

These findings suggest that the compound may act as an effective inhibitor of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest in the G0/G1 phase .

Antimalarial Activity

In vitro studies have highlighted the antimalarial activity of similar triazolo-pyridine compounds. For example, compounds with related structures demonstrated IC₅₀ values as low as 2.24 μM against Plasmodium falciparum, showcasing their potential as antimalarial agents .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation, such as c-Met kinase.
  • DNA Interaction : Some studies suggest that triazolo derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Study on Anticancer Activity

A study conducted on a series of triazolo-pyridazine derivatives found that one specific derivative exhibited significant cytotoxicity against A549, MCF-7, and HeLa cell lines with IC₅₀ values ranging from 1.06 to 2.73 μM. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Antimicrobial Efficacy Assessment

Another research effort focused on the antimicrobial properties of related compounds demonstrated effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL. This highlights the potential application of these compounds in treating bacterial infections .

Q & A

Basic Question: What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

Answer:
The synthesis involves multi-step reactions, typically starting with cyclization to form the triazolo[4,3-b]pyridazine core, followed by nucleophilic substitution to attach the 2-chloro-6-fluorobenzylsulfanyl group. Key steps include:

  • Cyclization : Using dehydrating agents (e.g., P₂O₅) to form the triazolo-pyridazine ring .
  • Sulfanyl linkage : Reacting the intermediate with 2-chloro-6-fluorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
    Optimization strategies :
  • Catalysts : Use of Pd-based catalysts or phase-transfer agents to enhance regioselectivity .
  • Purification : Gradient column chromatography with silica gel (hexane/ethyl acetate) to isolate the product .
  • Yield improvement : Adjusting solvent polarity (e.g., DMSO for higher solubility) and temperature control (60–80°C) to minimize side reactions .

Basic Question: How is the compound structurally characterized, and what analytical techniques are essential for confirming its identity?

Answer:
Critical characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the pyridine, triazolo-pyridazine, and benzylsulfanyl groups. Key signals:
    • Pyridine protons at δ 8.5–9.0 ppm (aromatic region) .
    • Sulfanyl CH₂ protons at δ 4.2–4.5 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C₁₇H₁₁ClFN₅S; theoretical [M+H]⁺ = 372.04) .
  • X-ray crystallography : For unambiguous confirmation of the fused triazolo-pyridazine ring system .

Basic Question: What preliminary biological activities have been reported for this compound, and how are these assays designed?

Answer:
While direct data for this compound is limited, structurally related analogs exhibit:

  • Antimicrobial activity : MIC assays against S. aureus (ATCC 25923) and C. albicans (ATCC 90028) in Mueller-Hinton broth at 37°C .
  • Anticancer potential : MTT assays on HeLa and MCF-7 cell lines (IC₅₀ values reported for analogs: 10–50 μM) .
  • Antimalarial testing : Plasmodium falciparum 3D7 strain assays with IC₅₀ ~1.2 μM for triazolo-pyridazine derivatives .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the 2-chloro-6-fluorophenyl group in bioactivity?

Answer:
SAR Design :

  • Analog synthesis : Replace the 2-chloro-6-fluorophenyl group with other halogens (e.g., Br, I) or electron-withdrawing groups (e.g., NO₂) .
  • Bioassay comparison : Test analogs in parallel for antimicrobial, anticancer, and enzyme inhibition (e.g., COX-2) .
  • Computational modeling : DFT calculations to assess electronic effects and molecular docking (e.g., with COX-2 active site) .
    Data Interpretation : Correlate substituent electronegativity with activity trends (e.g., higher electronegativity may enhance target binding via halogen bonds) .

Advanced Question: How should discrepancies in reported biological data between this compound and its analogs be addressed?

Answer:
Root causes :

  • Purity variability : Impurities >5% can skew bioassay results. Validate purity via HPLC (≥95%) before testing .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. HepG2) or incubation times (24 vs. 48 hrs) may explain variability .
    Resolution strategies :
  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays .
  • Dose-response curves : Use 8-point dilutions (0.1–100 μM) to improve IC₅₀ accuracy .

Advanced Question: What methodologies are recommended for optimizing the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

Answer:
Solubility enhancement :

  • Prodrug design : Introduce phosphate esters at the pyridine nitrogen to increase aqueous solubility .
  • Co-solvent systems : Use PEG 400/water mixtures for in vivo formulations .
    Metabolic stability :
  • Liver microsome assays : Incubate with human liver microsomes (37°C, NADPH) to identify metabolic hotspots .
  • Structural modifications : Replace labile sulfanyl groups with stable ether linkages .

Advanced Question: How can researchers design enzyme inhibition assays to validate hypothesized mechanisms of action (e.g., COX-2 inhibition)?

Answer:
Assay design :

  • Enzyme source : Recombinant human COX-2 (e.g., Sigma-Aldrich 10007015) .
  • Substrate : Arachidonic acid (10 μM) in Tris-HCl buffer (pH 8.0) .
  • Inhibition measurement : Monitor prostaglandin E₂ production via ELISA .
    Controls : Include celecoxib (COX-2 inhibitor) and DMSO vehicle controls. Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .

Advanced Question: What experimental approaches are critical for assessing the compound’s stability under varying storage and physiological conditions?

Answer:
Stability protocols :

  • Thermal stability : Accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and assess decomposition .
  • pH stability : Incubate in buffers (pH 1.2–7.4) simulating gastric and plasma conditions .
    Analytical tools : LC-MS/MS to identify degradation products (e.g., sulfoxide formation via oxidation) .

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